

# Technical Guide: Methyl 4-(cyanomethyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(cyanomethyl)benzoate

Cat. No.: B127922

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CAS Number: 76469-88-0

This document provides a comprehensive technical overview of **Methyl 4-(cyanomethyl)benzoate**, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

**Methyl 4-(cyanomethyl)benzoate** is a white to off-white crystalline solid. Its key properties are summarized below, providing essential data for handling, storage, and application in experimental settings.

### Table 1: Physical and Chemical Properties

| Property               | Value  | Source(s)    |
|------------------------|--|--------------|
| Molecular Formula      | C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> | [1][2]       |
| Molecular Weight       | 175.18 g/mol                                   | [1][3]       |
| Melting Point          | 55-58 °C (lit.)                                | [3][4][5][6] |
| Boiling Point          | 110 °C at 0.2 mmHg (lit.)                      | [3][4][5][6] |
| 150-155 °C at 0.5 Torr | [2]  |              |
| Density                | 1.141 g/cm <sup>3</sup> (Predicted)            | [2][6]       |
| Appearance             | White to Gray to Brown powder to crystal       | [6]          |
| Solubility             | Soluble in Methanol                            | [6]          |

**Table 2: Identifiers and Spectral Data**

| Identifier | Value  | Source(s)                |
|------------|--|--------------------------|
| IUPAC Name | methyl 4-(cyanomethyl)benzoate   | [1]                      |
| Synonyms   | 4-(Cyanomethyl)benzoic Acid Methyl Ester, [p-(Methoxycarbonyl)phenyl]acet onitrile, Methyl p-(cyanomethyl)benzoate | [1][2][6][7]             |
| CAS Number | 76469-88-0   | [1][2][3][4][5][6][7][8] |
| EC Number  | 616-338-2  | [1][2]                   |
| InChI      | InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3   | [1][3][5][6]             |
| InChIKey   | XRZGMNGGCZTNGE-UHFFFAOYSA-N  | [1][3][5][6]             |
| SMILES     | <chem>COC(=O)C1=CC=C(C=C1)CC#N</chem>  | [1][3][5][6]             |

## Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of **Methyl 4-(cyanomethyl)benzoate**.

### Synthesis of Methyl 4-(cyanomethyl)benzoate

A common synthetic route to **Methyl 4-(cyanomethyl)benzoate** involves the cyanation of a mesylated precursor derived from Methyl 4-(hydroxymethyl)benzoate.[4]

Materials:

- Methyl 4-(hydroxymethyl)benzoate
- Dichloromethane (DCM)

- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Acetonitrile
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve Methyl 4-(hydroxymethyl)benzoate (1.00 g) in dichloromethane (20 mL).
- To this solution, add triethylamine (0.9 mL).
- Under an ice bath, slowly add a solution of methanesulfonyl chloride (0.70 g) in dichloromethane (5 mL) dropwise.
- Stir the reaction mixture for 15 hours at room temperature.
- Dilute the mixture with dichloromethane and wash sequentially with water.
- Dry the organic layer with anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure.
- Dissolve the resulting residue in acetonitrile (12 mL) for further use or purification.

## Analytical Method: Purity Determination by RP-HPLC

A general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the routine quality control and purity analysis of **Methyl 4-(cyanomethyl)benzoate**. This method is adapted from established procedures for similar aromatic esters.<sup>[9]</sup>

#### Instrumentation and Conditions:

- HPLC System: A standard liquid chromatograph equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water. The pH of the aqueous phase can be adjusted with a suitable acid (e.g., phosphoric acid) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 25  $^{\circ}$ C.

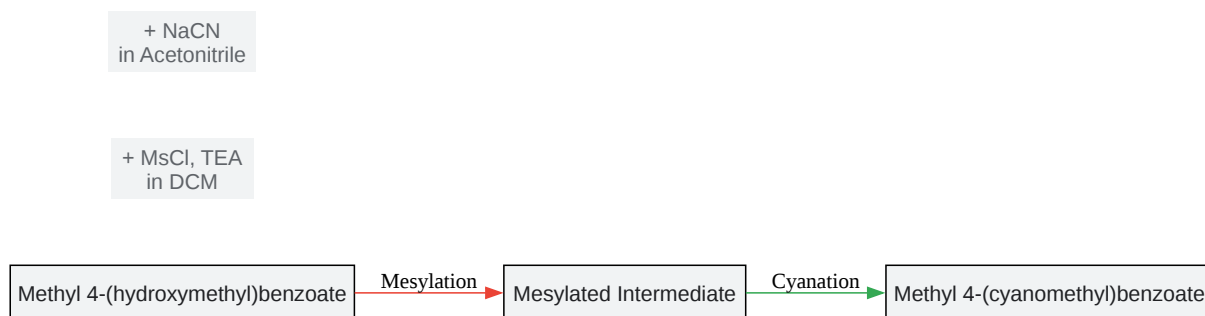
#### Sample Preparation:

- Prepare a stock solution of **Methyl 4-(cyanomethyl)benzoate** in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Filter the sample through a 0.45  $\mu$ m syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

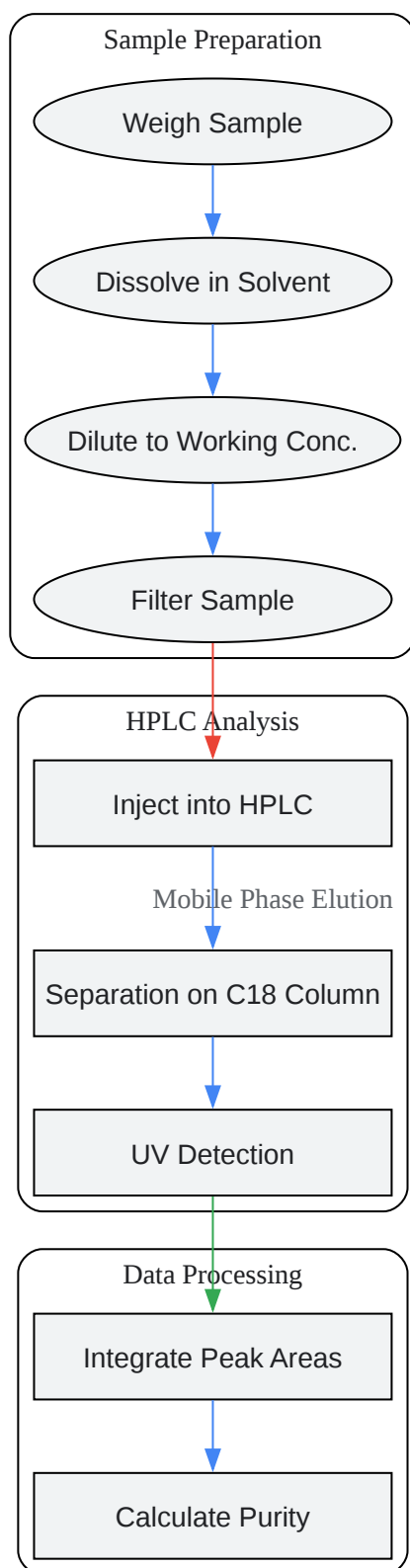
## Visualizations

The following diagrams illustrate the synthesis pathway and a typical analytical workflow.



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Synthesis of **Methyl 4-(cyanomethyl)benzoate**.



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Analytical workflow for purity determination by HPLC.

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## References

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